Hydrocortisone 17,21-Methyl Orthobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

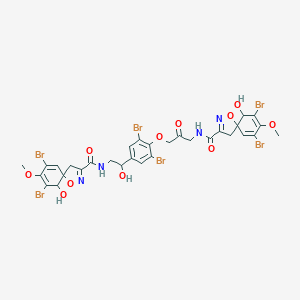

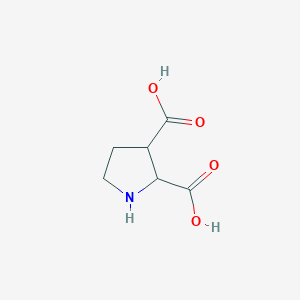

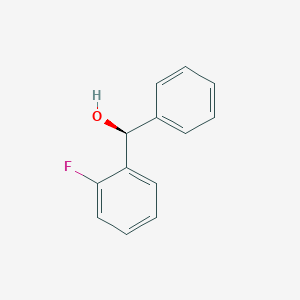

Hydrocortisone 17,21-Methyl Orthobutyrate, also known as Cortisol Cyclic 17,21- (Methyl Orthobutyrate) or Orthobutyric Acid Methyl Ester Cyclic 17,21-Ester with Cortisol, is a biochemical compound with the molecular formula C26H38O6 and a molecular weight of 446.58 . It is used for research purposes .

Molecular Structure Analysis

The Hydrocortisone 17,21-Methyl Orthobutyrate molecule contains a total of 74 bonds. There are 36 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic ketones, 1 hydroxyl group, 1 secondary alcohol, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

Hydrocortisone 17,21-Methyl Orthobutyrate has a molecular weight of 446.58 and a molecular formula of C26H38O6 .Applications De Recherche Scientifique

Dermatological Applications

Hydrocortisone and its derivatives, including Hydrocortisone 17,21-Methyl Orthobutyrate, are utilized in dermatology for their anti-inflammatory properties. Clobetasone butyrate, a closely related compound, has been found more effective than hydrocortisone in treating eczema and psoriasis. Its efficacy, alongside minimal systemic absorption and negligible effects on the hypothalamic-pituitary-adrenal (HPA) axis, makes it a preferred option for short-term management of acute eczema and allergic dermatitis in adults and children over ten years old (Goustas, Cork, & Higson, 2003).

Endocrinological Disorders

In the context of congenital adrenal hyperplasia (CAH), therapies are being developed to more accurately control excess androgens with an adrenal replacement dose of glucocorticoid. Novel therapies targeting the hypothalamo-pituitary-adrenal axis, such as Corticotrophin Releasing Factor type 1 (CRF1) receptor antagonists and delayed-release hydrocortisone formulations like Chronocort, have shown promise. These approaches aim to optimize the control of 21-hydroxylase deficiency congenital adrenal hyperplasia, improving patient outcomes in terms of health and fertility (Prete, Auchus, & Ross, 2021).

Pharmacotherapy of Hormone-Resistant Cancers

Mitoxantrone, in combination with corticosteroids like hydrocortisone, has shown palliative efficacy for patients with hormone-resistant advanced prostate cancer. This combination therapy provides pain relief, decreases analgesic use, and can reduce prostate-specific antigen levels, offering a quality-of-life improvement for patients. However, it is noted that this treatment does not confer a survival advantage over corticosteroid monotherapy, highlighting the need for further research into more effective treatments (Wiseman & Spencer, 1997).

Propriétés

IUPAC Name |

(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPTSVAIQEMIV-KAUWDTBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628398 |

Source

|

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone 17,21-Methyl Orthobutyrate | |

CAS RN |

13609-63-7 |

Source

|

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)

![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)